molecular formula C16H14F2N2O3 B4393235 N'-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide

N'-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide

Cat. No.: B4393235
M. Wt: 320.29 g/mol
InChI Key: ZEGZBILVYCVGBG-UHFFFAOYSA-N
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Description

N’-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 2,4-difluoroaniline with 4-methoxybenzyl chloride in the presence of a base to form the intermediate N-(2,4-difluorophenyl)-N-(4-methoxybenzyl)amine. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for N’-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional functional groups, while reduction can produce amines. Substitution reactions can introduce various substituents onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N-(4-methoxybenzyl)amine
  • N-(2,4-difluorophenyl)-N-(4-methoxyphenyl)acetamide
  • N-(2,4-difluorophenyl)-N-(4-methoxyphenyl)urea

Uniqueness

N’-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide is unique due to its specific oxamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGZBILVYCVGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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